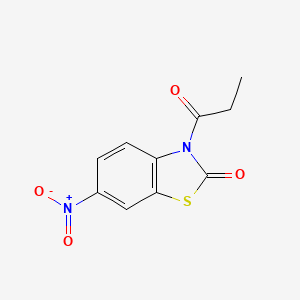

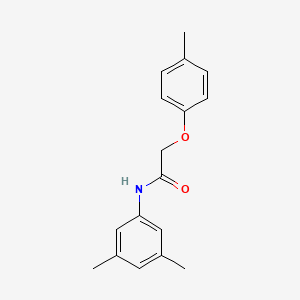

![molecular formula C13H16N2O3 B5524338 4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research into related compounds provides insight into possible synthesis routes for complex molecules such as "4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol." For instance, the synthesis of 2-Aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H- triazolo[3,2-b]benzothiazoles involved condensation and thermal dehydration processes, which could offer parallels to synthesizing the target compound through similar multi-step organic reactions (Khazi & Mahajanshetti, 1995).

Molecular Structure Analysis

The molecular structure of related isoxazol-5-one derivatives, as determined through X-ray diffraction, reveals a co-planar arrangement of atoms and stereochemistry around specific bonds, providing a framework for understanding the structural dimensions of "4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol" (Cheng et al., 2009).

Chemical Reactions and Properties

Chemical properties of similar compounds, such as the isoxazol-5-ones, include their reactivity in various organic reactions, such as cycloadditions and condensations, which may be applicable to understanding the reactivity of the target molecule in synthetic and functionalization reactions (Labadie, 1994).

Physical Properties Analysis

The physical properties of closely related compounds can be inferred from studies on molecules like 4-(3,5-Dimethylisoxazol-4-yl)Benzene-1,2-Diol, where single crystal X-ray diffraction and DFT calculations provide insights into their crystalline structure and stability, relevant for understanding the crystallinity, melting points, and solubility of "4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol" (Long et al., 2019).

Chemical Properties Analysis

Analyzing the chemical properties of structurally similar isoxazole derivatives, like the reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with dienes, provides valuable information on potential functional groups, reactivity towards electrophiles and nucleophiles, and the stability of "4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol" under various conditions (Nesi et al., 1986).

Scientific Research Applications

Antimicrobial and Analgesic Activities

- Compounds similar to 4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Significant antimicrobial, potent anti-inflammatory, and analgesic activities were observed in some synthesized compounds (Rajanarendar et al., 2013).

Tautomerism Studies

- Studies on the tautomerism of heteroaromatic compounds with five-membered rings, including derivatives of isoxazoles, provide insights into their chemical behavior and properties (Boulton & Katritzky, 1961).

Photochemical Applications

- Investigations into the photochemistry of benzisoxazoles in acidic solutions revealed unique reactions and potential applications in photochemical transformations (Doppler et al., 1979).

Molecular Structure Analysis

- Research on the molecular structure of compounds structurally related to isoxazoles, including studies on intramolecular hydrogen bonding and orbital interactions, contributes to understanding their chemical properties and potential applications (Rodier et al., 1993).

Applications in Organic Chemistry

- Isoxazole derivatives like 5,5'-Dimethyl-3,3'-azoisoxazole have been used as efficient reagents in organic synthesis, particularly in the esterification of phenols and selective esterification of benzylic alcohols (Iranpoor et al., 2010).

properties

IUPAC Name |

4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-4-5-7-9-8(17-14-7)6-13(2,3)10-11(9)18-15-12(10)16/h4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDURMQWQDVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC2=C1C3=C(C(=O)NO3)C(C2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

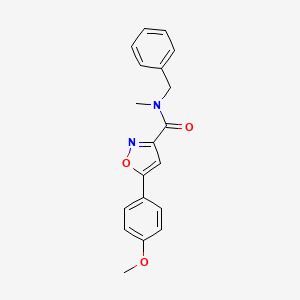

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

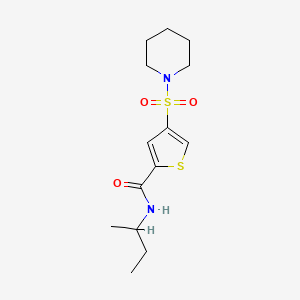

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)

![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)